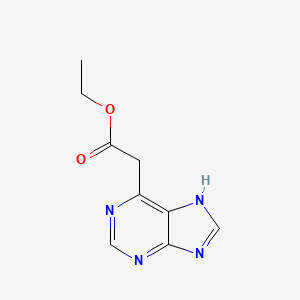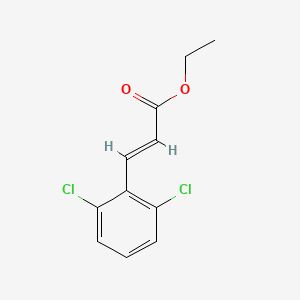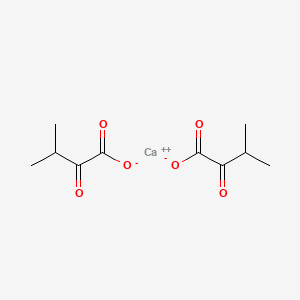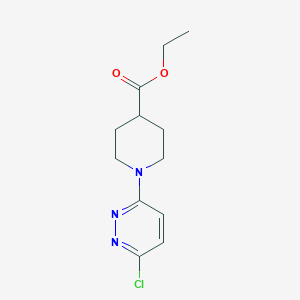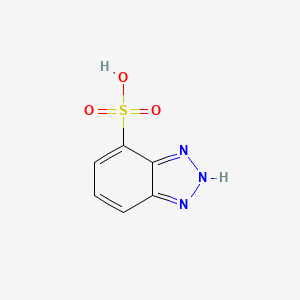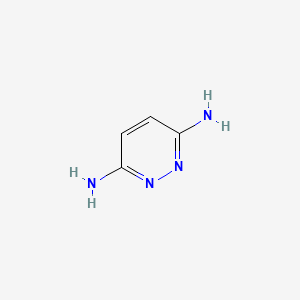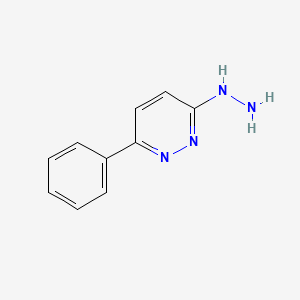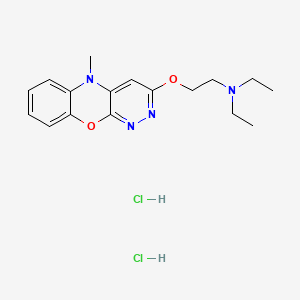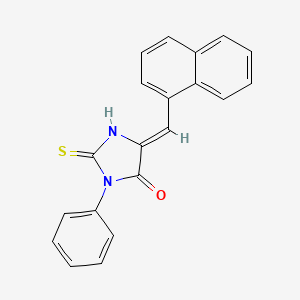
5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone is a complex organic compound characterized by its unique structure, which includes a naphthalenylmethylene group, a phenyl group, and a thioxo-imidazolidinone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone typically involves the condensation of 1-naphthaldehyde with 3-phenyl-2-thioxo-4-imidazolidinone under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the process would likely involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency.
化学反应分析
Types of Reactions
5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thioxo-imidazolidinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Various nucleophiles (amines, alcohols); reactions often require catalysts or acidic/basic conditions to proceed efficiently.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxo-imidazolidinone derivatives, and substituted imidazolidinones, depending on the specific reagents and conditions used.
科学研究应用
5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Salermide: A reverse amide with a strong inhibitory effect on SIRT1 and SIRT2, used in cancer research.
Naphthoylindoles: Compounds like AM-2202 and JWH-018, which are synthetic cannabinoids with psychoactive properties.
Indole Derivatives: Various indole-based compounds with diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
5-(1-Naphthalenylmethylene)-3-phenyl-2-thioxo-4-imidazolidinone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a naphthalenylmethylene group and a thioxo-imidazolidinone core sets it apart from other similar compounds, providing unique opportunities for research and application in various fields.
属性
IUPAC Name |
(5Z)-5-(naphthalen-1-ylmethylidene)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS/c23-19-18(21-20(24)22(19)16-10-2-1-3-11-16)13-15-9-6-8-14-7-4-5-12-17(14)15/h1-13H,(H,21,24)/b18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSZFKLTQVWHBZ-AQTBWJFISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC4=CC=CC=C43)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC4=CC=CC=C43)/NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61442-32-8 |
Source


|
| Record name | 4-Imidazolidinone, 5-(1-naphthalenylmethylene)-3-phenyl-2-thioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061442328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
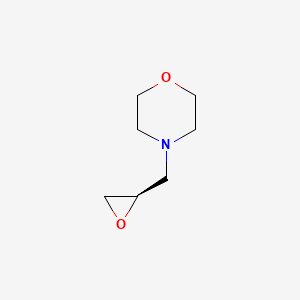
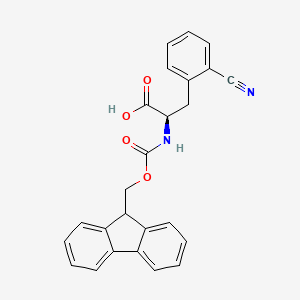
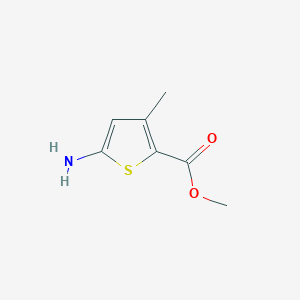

![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1311033.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]benzoic Acid](/img/structure/B1311034.png)
